molecular formula C14H13N3O B13824600 4-Benzyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole

4-Benzyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole

Cat. No.: B13824600
M. Wt: 239.27 g/mol
InChI Key: MCOJZOIJIYNLAQ-UHFFFAOYSA-N
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Description

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that includes a benzyl group, a pyrazinyl group, and a dihydrooxazole ring, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with pyrazine-2-carboxylic acid, followed by cyclization with an appropriate reagent to form the dihydrooxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalytic systems to facilitate the cyclization process can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted benzyl or pyrazinyl derivatives .

Scientific Research Applications

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-benzyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H13N3O/c1-2-4-11(5-3-1)8-12-10-18-14(17-12)13-9-15-6-7-16-13/h1-7,9,12H,8,10H2

InChI Key

MCOJZOIJIYNLAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=NC=CN=C2)CC3=CC=CC=C3

Origin of Product

United States

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